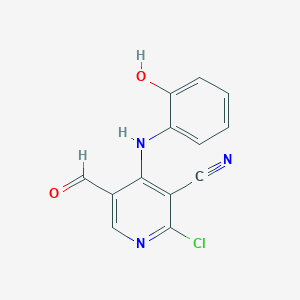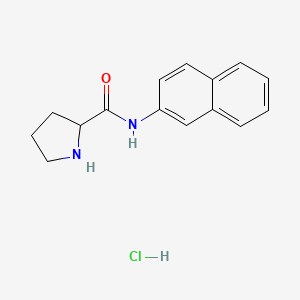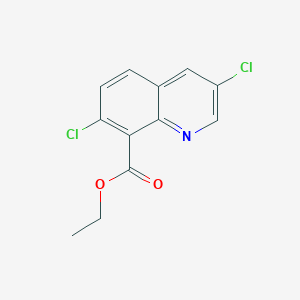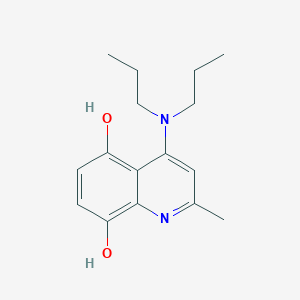![molecular formula C16H23NOSi B11847104 Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- CAS No. 159051-10-2](/img/structure/B11847104.png)
Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- is a complex organic compound with a unique structure that includes a methoxy group, a triethylsilyl group, and a propynylidene linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-methoxybenzenamine with a triethylsilyl-protected alkyne under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and electronic interactions, while the triethylsilyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-methoxy-: A simpler analog without the triethylsilyl and propynylidene groups.
Benzenamine, 4-methoxy-N-methyl-: Contains a methyl group instead of the triethylsilyl group.
Benzenamine, 3-methoxy-: The methoxy group is positioned differently on the aromatic ring.
Uniqueness
Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- is unique due to the presence of the triethylsilyl-protected alkyne, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
159051-10-2 |
|---|---|
Formule moléculaire |
C16H23NOSi |
Poids moléculaire |
273.44 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-3-triethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C16H23NOSi/c1-5-19(6-2,7-3)14-8-13-17-15-9-11-16(18-4)12-10-15/h9-13H,5-7H2,1-4H3 |
Clé InChI |
NLAFEMDXGUXPAV-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C#CC=NC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-(Acetyloxy)[(2-methylquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847039.png)








![3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11847084.png)

![2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B11847099.png)
